Ethyl 2-[(but-3-en-1-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl acetate derivatives is a topic of interest in several papers. For instance, paper describes a facile synthesis of ethyl-2-(4-aminophenoxy)acetate, which is a precursor for dual hypoglycemic agents. The synthesis involves alkylation followed by selective reduction. Similarly, paper reports the synthesis of a different derivative, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, through condensation and cyclisation reactions. Paper details a one-pot multicomponent reaction to synthesize ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using Ni(NO3)2.6H2O as a catalyst.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various techniques. X-ray crystallography is used in papers , , and to determine the crystal structures of the synthesized compounds. For example, the compound in paper crystallizes in the triclinic crystal system, while the compound in paper crystallizes under the monoclinic system. These studies provide detailed information about the molecular geometry and the arrangement of atoms within the crystals.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of ethyl 2-[(but-3-en-1-yl)amino]acetate specifically. However, the synthesis methods described in the papers suggest that these ethyl acetate derivatives can undergo various chemical reactions, such as alkylation, reduction, condensation, and cyclisation, to form complex structures with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. For instance, the purity of the crystals and their stability are indicated by the synthesis methods and crystallography results . The experimental UV/Vis spectra and quantum chemical parameters based on DFT calculations provide insights into the electronic properties of the compounds . The intermolecular interactions, such as hydrogen bonding, play a significant role in the molecular packing and stability of the crystals .
properties
IUPAC Name |
ethyl 2-(but-3-enylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-9-7-8(10)11-4-2/h3,9H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYFIKPGGZHYPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631506 |
Source
|
Record name | Ethyl N-but-3-en-1-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
455333-83-2 |
Source
|
Record name | Ethyl N-but-3-en-1-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.